molecular formula C29H35N5O B11459252 7,7-dimethyl-2-(4-phenylpiperazin-1-yl)-4-{[4-(propan-2-yl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one

7,7-dimethyl-2-(4-phenylpiperazin-1-yl)-4-{[4-(propan-2-yl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11459252
M. Wt: 469.6 g/mol
InChI Key: QMZAVIBGVCFTEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7,7-DIMETHYL-2-(4-PHENYLPIPERAZIN-1-YL)-4-{[4-(PROPAN-2-YL)PHENYL]AMINO}-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE” is a complex organic compound that belongs to the class of quinazolinones. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The process may start with the preparation of the quinazolinone core, followed by the introduction of the piperazine and phenyl groups through various substitution reactions. Common reagents might include amines, halides, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine or phenyl groups.

    Reduction: Reduction reactions could be used to modify the quinazolinone core or other functional groups.

    Substitution: Various substitution reactions can introduce or modify functional groups on the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

Biologically, quinazolinone derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.

Medicine

In medicine, compounds like this one are investigated for their therapeutic potential, including their ability to interact with specific biological targets.

Industry

Industrially, such compounds might be used in the development of pharmaceuticals, agrochemicals, or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, quinazolinone derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. This interaction often involves binding to the active site or allosteric sites of the target molecule, leading to inhibition or activation of its function.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Other compounds in this class may include 2-methyl-4-quinazolinone, 2-phenyl-4-quinazolinone, etc.

    Piperazine Derivatives: Compounds like 1-phenylpiperazine, 1-benzylpiperazine.

Uniqueness

What sets “7,7-DIMETHYL-2-(4-PHENYLPIPERAZIN-1-YL)-4-{[4-(PROPAN-2-YL)PHENYL]AMINO}-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE” apart is its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C29H35N5O

Molecular Weight

469.6 g/mol

IUPAC Name

7,7-dimethyl-2-(4-phenylpiperazin-1-yl)-4-(4-propan-2-ylanilino)-6,8-dihydroquinazolin-5-one

InChI

InChI=1S/C29H35N5O/c1-20(2)21-10-12-22(13-11-21)30-27-26-24(18-29(3,4)19-25(26)35)31-28(32-27)34-16-14-33(15-17-34)23-8-6-5-7-9-23/h5-13,20H,14-19H2,1-4H3,(H,30,31,32)

InChI Key

QMZAVIBGVCFTEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=NC(=NC3=C2C(=O)CC(C3)(C)C)N4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.